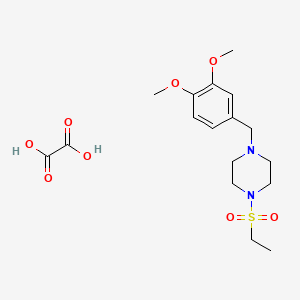![molecular formula C18H22N2O7S2 B3939500 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3939500.png)
1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate
Descripción general
Descripción
1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate, also known as MTSET, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound that selectively modifies cysteine residues in proteins.
Mecanismo De Acción
1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate reacts with cysteine residues in proteins by forming a covalent bond. This covalent bond can affect the structure and function of the protein. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate can also act as a competitive inhibitor by binding to the active site of the protein.
Biochemical and Physiological Effects
1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate can affect the activity of proteins by modifying cysteine residues. This can lead to changes in protein structure and function. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate has been shown to affect ion channels, transporters, enzymes, and receptors. The effects of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate on protein activity depend on the location of the modified cysteine residue and the function of the protein.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate in lab experiments is its selectivity for cysteine residues. This allows researchers to selectively modify specific cysteine residues in proteins. However, one limitation of using 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate is that it can affect the structure and function of the protein being studied. Careful controls must be used to ensure that the effects of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate on protein activity are accurately measured.
Direcciones Futuras
There are many future directions for the use of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate in scientific research. One direction is the development of new methods for the selective modification of cysteine residues in proteins. Another direction is the use of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate to study the structure and function of membrane proteins. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate can also be used to study the role of cysteine residues in protein-protein interactions. Additionally, 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate can be used to study the effects of protein modification on disease states.
Aplicaciones Científicas De Investigación
1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate has been widely used in scientific research as a tool to study protein structure and function. It is used to selectively modify cysteine residues in proteins to investigate their role in protein function. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate has been used to study ion channels, transporters, enzymes, and receptors.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2.C2H2O4/c1-21-15-2-4-16(5-3-15)23(19,20)18-9-7-17(8-10-18)12-14-6-11-22-13-14;3-1(4)2(5)6/h2-6,11,13H,7-10,12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPWCYOSRRSBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CSC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3939437.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B3939440.png)



![3-(2,2-dichlorovinyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-dimethylcyclopropanecarboxamide](/img/structure/B3939479.png)
![2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B3939483.png)


![1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B3939496.png)
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3939505.png)
![[2-[(3,4-dichlorophenyl)amino]-4-(3,4-dimethoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3939514.png)